molecular formula C12H14N2O B2986138 3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol CAS No. 956804-29-8

3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol

Cat. No.: B2986138
CAS No.: 956804-29-8
M. Wt: 202.257
InChI Key: YBJPENYCYFTYOY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol is a chemical compound of interest in organic synthesis and materials science research. It features a benzenemethanol scaffold linked to a 3,5-dimethylpyrazole heterocycle, a structure known for its potential as a versatile building block. The 3,5-dimethylpyrazole moiety is a well-characterized component in coordination chemistry, often used to create ligands for catalytic systems . As a bifunctional molecule containing both an aromatic alcohol and a heterocyclic nitrogen system, researchers can leverage it to develop novel pharmaceutical intermediates, metal-organic frameworks (MOFs), or specialized polymers. The reactive benzyl alcohol group can undergo further functionalization, such as oxidation or etherification, while the pyrazole ring can participate in coordination with metal centers. This makes the compound a valuable precursor for synthesizing more complex molecules for catalytic and material science applications. Researchers are exploring its utility in designing new ligands that can modify the activity and selectivity of metal catalysts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJPENYCYFTYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956804-29-8
Record name [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride.

  • Substitution Reactions: Another approach is the substitution reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzenemethanol group to a benzoic acid derivative.

  • Reduction: Reduction reactions can reduce the pyrazole ring, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Bases like sodium hydride or strong acids like hydrochloric acid are typically employed.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic uses, such as in the treatment of certain diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in biological processes.

  • Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

  • Pathway Modulation: It may modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on substituents at key positions. Below is a comparative analysis of analogs with modifications to the acetamide side chain or aryl groups:

Cytotoxicity and Kinase Inhibition
  • Compound 5l exhibits potent cytotoxicity against breast cancer (MDA-MB-231) with 3.7-fold greater potency than sorafenib . Its selectivity for MDA-MB-231 over HepG2 (16:1 ratio) highlights the impact of the 4-methoxybenzyl-piperazine substituent on tissue specificity.
Antibacterial and Enzyme Inhibition
  • Hydrazide derivatives (3a-j) demonstrate broader applications, including antibacterial activity against Gram-positive and Gram-negative pathogens .
  • Compound 3d stands out for aldose reductase (AR) inhibition, a target in diabetic complications, indicating that the thioamide group enhances AR binding .

Selectivity and Pharmacological Advantages

  • Substituent-Driven Selectivity : The 4-chlorophenyl group common to all analogs enhances hydrophobic interactions with biological targets, but selectivity varies with side chains. For example, 5l’s piperazinyl-methoxybenzyl group improves cancer cell specificity, while hydrazides (3a-j) favor antibacterial activity .
  • Metabolic Stability : The tert-butyl group in 4n may confer metabolic stability compared to pyridine/piperazine-containing analogs, though this requires pharmacokinetic validation .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and applications based on recent research findings.

The compound features a pyrazole ring linked to a benzenemethanol moiety. Its synthesis typically involves the alkylation of 3,5-dimethylpyrazole with benzyl halides in the presence of bases such as potassium carbonate. This reaction is followed by esterification processes to yield the final product.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1Alkylation3,5-dimethylpyrazole + benzyl bromideBase (K2CO3), DMF
2EsterificationIntermediate + methanolCatalytic H2SO4

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial , anti-inflammatory , and antioxidant properties . These activities are attributed to its ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Potential

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The pyrazole ring may enhance binding affinity to specific receptors involved in inflammation modulation .

Antioxidant Activity

Preliminary tests indicate that this compound exhibits antioxidant properties by scavenging free radicals. This effect is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Activity Study : A series of pyrazolo-pyrazolone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anti-inflammatory Research : In a controlled trial, compounds similar to this compound were administered to models of induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, supporting its therapeutic potential .
  • Antioxidant Evaluation : The DPPH assay was employed to assess the antioxidant capacity of this compound. Results demonstrated a notable ability to reduce DPPH radicals, indicating its potential as an antioxidant agent .

Q & A

Q. How can researchers optimize the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenemethanol to achieve high yields and purity?

  • Methodological Answer : Optimize reaction conditions using acid catalysis (e.g., HCl or H₂SO₄) in polar solvents like ethanol, as demonstrated in analogous syntheses of pyrazole derivatives. Controlled reaction times (e.g., 3 min under microwave irradiation) and stoichiometric ratios of precursors (e.g., benzophenone derivatives) can improve yields. Post-synthesis purification via column chromatography or recrystallization enhances purity. Monitor progress using TLC and confirm purity via NMR and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer : Employ 1H and 13C NMR to identify proton environments and carbon frameworks, particularly the pyrazole ring (δ ~2.2 ppm for CH₃ groups) and benzenemethanol moiety (δ ~4.7 ppm for -CH₂OH). IR spectroscopy confirms functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹). Mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., [M+H]+ peak at m/z 245). Cross-reference data with analogous pyrazole derivatives for consistency .

Q. What are the key considerations in selecting crystallization solvents for X-ray diffraction studies of this compound?

  • Methodological Answer : Use slow-evaporation techniques with solvents of moderate polarity (e.g., dichloromethane/hexane mixtures) to grow single crystals. Avoid highly volatile solvents to prevent rapid nucleation. Confirm crystal quality via preliminary diffraction tests. For example, orthorhombic systems (space group Pca2₁) with unit cell parameters a = 19.7 Å, b = 11.6 Å, c = 17.8 Å have been reported for related pyrazole complexes .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound in coordination chemistry?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the pyrazole N-atoms as potential metal-binding sites. Simulate ligand-metal interactions (e.g., with Cu²+ or Zn²+) using software like Gaussian or ORCA. Validate predictions with experimental data from X-ray crystallography (e.g., bond lengths and angles in metal complexes) .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement of this compound?

  • Methodological Answer : Use SHELXL for refinement, applying restraints for disordered regions (e.g., flexible benzenemethanol groups). Check for twinning via PLATON’s TwinRotMat tool. Validate hydrogen bonding networks using Mercury software. Cross-validate thermal parameters with analogous structures (e.g., C21H21N5O2, V = 4063.6 ų) to identify outliers. Report R values below 0.05 for high-resolution datasets .

Q. How can researchers analyze the role of the pyrazole ring in stabilizing metal complexes involving this compound?

  • Methodological Answer : Conduct X-ray crystallography to determine coordination geometries (e.g., monodentate vs. bridging pyrazole modes). Use UV-Vis spectroscopy to study ligand-to-metal charge transfer bands. Compare stability constants (log K) of complexes with varying substituents (e.g., methyl vs. trifluoromethyl groups) via potentiometric titrations. Reference structural data from orthorhombic systems (e.g., Z = 8) for consistency checks .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the benzene ring or pyrazole N-alkylation). Assess bioactivity (e.g., antimicrobial or anticancer properties) via in vitro assays. Correlate electronic effects (Hammett σ values) or steric parameters (Taft indices) with activity trends. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

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